molecular formula C16H14ClNO B14335581 2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride CAS No. 100672-96-6

2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride

Cat. No.: B14335581
CAS No.: 100672-96-6
M. Wt: 271.74 g/mol
InChI Key: YWUNJFHISZDVLJ-UHFFFAOYSA-N
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Description

2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a prop-2-enoyl chloride group attached to a phenyl ring, which is further substituted with a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride can be achieved through a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide and 3-chloroperoxybenzoic acid are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the prop-2-enoyl chloride group

Properties

CAS No.

100672-96-6

Molecular Formula

C16H14ClNO

Molecular Weight

271.74 g/mol

IUPAC Name

2-methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoyl chloride

InChI

InChI=1S/C16H14ClNO/c1-12(16(17)19)9-13-4-6-14(7-5-13)10-15-3-2-8-18-11-15/h2-9,11H,10H2,1H3

InChI Key

YWUNJFHISZDVLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)CC2=CN=CC=C2)C(=O)Cl

Origin of Product

United States

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